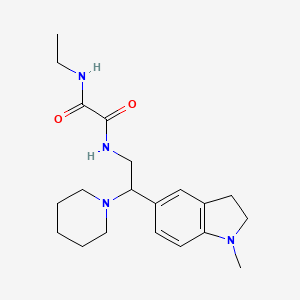

N1-ethyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Description

N1-ethyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide (CAS 921893-94-9) is a synthetic oxalamide derivative with the molecular formula C20H30N4O2 and a molecular weight of 358.5 g/mol . Its structure comprises:

- An ethyl group at the N1-position.

- A 2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl substituent at the N2-position.

The compound features a central oxalamide (N,N'-oxalyl) backbone, which is known for its versatility in medicinal chemistry and ligand design .

Properties

IUPAC Name |

N-ethyl-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O2/c1-3-21-19(25)20(26)22-14-18(24-10-5-4-6-11-24)15-7-8-17-16(13-15)9-12-23(17)2/h7-8,13,18H,3-6,9-12,14H2,1-2H3,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIGWSVZJOSQMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-ethyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a synthetic organic compound that exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C20H30N4O2 |

| Molecular Weight | 358.486 g/mol |

| Functional Groups | Oxalamide, indoline, piperidine |

The unique combination of an indoline moiety and a piperidine ring suggests potential interactions with various biological targets, particularly in neuropharmacology and oncology.

The biological activity of N1-ethyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide can be attributed to its ability to modulate receptor activity and inhibit specific enzymes. Preliminary studies indicate that compounds with similar structures often exhibit:

- Serotonin Receptor Modulation: The indoline structure is known for its role in interacting with serotonin receptors, which are critical for mood regulation and cognitive functions.

- Enzyme Inhibition: The oxalamide functional group may facilitate interactions with enzymes involved in neurological disorders, potentially leading to therapeutic effects in conditions such as depression or anxiety.

Biological Activity Findings

Research has shown that related compounds exhibit significant biological activities. For instance:

- Neuropharmacological Effects: Compounds similar to N1-ethyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide have been noted for their potential anti-acetylcholinesterase activity, which could benefit Alzheimer's disease treatment by enhancing cholinergic transmission.

| Compound | Activity |

|---|---|

| N-[2-(1H-indol-3-yl)ethyl]-3-oxobutyramide | Potential anti-acetylcholinesterase |

| 5-chloro-3-ethyl-1H-indole-2-carboxylic acid | Allosteric modulator of cannabinoid receptors |

Case Studies

Case Study 1: Neuropharmacological Research

A study investigated the effects of similar indoline-based compounds on serotonin receptor modulation. Results indicated that these compounds could enhance serotonin signaling pathways, suggesting potential applications in treating mood disorders.

Case Study 2: Cancer Research

In vitro studies demonstrated that certain derivatives of oxalamides exhibited cytotoxic effects against cancer cell lines. The mechanism involved the inhibition of specific kinases responsible for cell proliferation.

Synthesis Methods

The synthesis of N1-ethyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide typically involves:

- Formation of the Indoline Moiety: Cyclization reactions starting from suitable precursors.

- Attachment of the Piperidine Group: Nucleophilic substitution reactions introduce the piperidine ring.

- Oxalamide Linkage Formation: Reaction with oxalyl chloride derivatives to create the final compound.

Comparison with Similar Compounds

Substitution at the N2-Position: Thiophene vs. Ethyl

N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide (CAS 921893-70-1) replaces the ethyl group with a thiophen-2-ylmethyl substituent. Key differences include:

- Molecular formula : C23H30N4O2S (vs. C20H30N4O2).

- Molecular weight : 426.6 g/mol (vs. 358.5 g/mol).

- This substitution may alter solubility and binding affinity in biological systems .

Heterocyclic Ring Variation: Piperidine vs. Pyrrolidine

N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide (CAS 922014-03-7) substitutes piperidine (6-membered ring) with pyrrolidine (5-membered ring). Key distinctions:

- Molecular formula : C21H27N5O3 (vs. C20H30N4O2).

- Molecular weight : 397.5 g/mol (vs. 358.5 g/mol).

- Structural impact : The smaller pyrrolidine ring increases steric constraint and reduces basicity compared to piperidine. This change could influence conformational flexibility and receptor binding kinetics .

Aromatic Substituent: Quinoline vs. Indoline

N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide (CAS 922556-43-2) incorporates a 2-methylquinolin-4-yl group. Differences include:

- Molecular formula : C27H31N5O2 (vs. C20H30N4O2).

- Molecular weight : 457.6 g/mol (vs. 358.5 g/mol).

- However, increased molecular weight may reduce solubility .

Structural and Functional Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.